molecular formula C6H12Cl2N4 B13583184 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride

Cat. No.: B13583184
M. Wt: 211.09 g/mol
InChI Key: CIFCPQXGEGVQCN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-6-3-5-4-8-1-2-10(5)9-6;;/h3,8H,1-2,4H2,(H2,7,9);2*1H

InChI Key

CIFCPQXGEGVQCN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)N)CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Material Synthesis

Preparation of 5-amino-1H-pyrazoles:

Reaction Scheme Summary

Step 1: 5-Amino-1H-pyrazole + Boc anhydride → Boc-protected pyrazole
Step 2: Boc-protected pyrazole + 1,3-dibromopropane → N-(3-bromopropyl) derivative
Step 3: Deprotect with HCl → free amino intermediate
Step 4: Cyclization with KOH in toluene → tetrahydropyrazolo[1,5-a]pyrazine core
Step 5: Amination at 2-position → 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-amine
Step 6: Salt formation with HCl → dihydrochloride salt

Data Tables and Research Findings

Step Reagents Solvent Conditions Yield Notes
1 Boc anhydride DCM Room temperature ~85% Protection of amino group
2 1,3-dibromopropane THF Reflux ~70% Alkylation of pyrazole
3 HCl in DCM - Room temperature Complete deprotection Removal of Boc group
4 KOH Toluene Reflux ~65% Cyclization to core
5 Nucleophilic amination - Reflux Variable Introduction of amino at position 2
6 HCl - - Quantitative Salt formation

Note: Actual yields vary depending on specific reaction conditions and purity of starting materials.

Notes on Variability and Optimization

Additional Synthetic Approaches

Recent advances include:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Using cheminformatics databases, the following analogs exhibit high structural similarity (based on Tanimoto coefficient):

CAS No. Compound Name Similarity Score Key Structural Differences
1609395-89-2 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride 0.88 Methyl substitution at position 2
792163-25-8 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (free base) 0.87 Lacks dihydrochloride and amine group
1346673-35-5 5-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine N/A Cyclopropyl substituent at position 5
2137914-62-4 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride N/A Pyridine instead of pyrazine; methanamine group

Functional and Pharmacological Differences

Bioactivity :
  • Cyclopropyl (1346673-35-5): Increases steric bulk, which may reduce binding affinity to certain enzymes .
Physicochemical Properties :
Property 165894-07-5 792163-25-8 (Free Base) 1609395-89-2
Molecular Weight 196.08 140.17 210.10
Solubility High (polar solvents) Moderate (organic solvents) Moderate
Stability 2 years at 20°C Likely lower (no salt form) Similar to 165894-07-5

Key Research Findings and Trends

Salt Forms : Dihydrochloride derivatives (e.g., 165894-07-5, 1609395-89-2) dominate commercial catalogs due to enhanced stability and solubility compared to free bases .

Substituent Impact: Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve binding to ATP pockets in kinase targets. Alkyl/Aryl Groups: Modulate pharmacokinetic profiles but may reduce aqueous solubility .

Synthetic Utility : Pyrazolo-pyrazine scaffolds are increasingly used in fragment-based drug discovery, particularly for CNS and antimicrobial targets .

Q & A

What are the critical considerations for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride with high purity and yield?

Basic Research Question
Synthesis of this compound typically involves multistep heterocyclic chemistry. Key steps include cyclization reactions and purification under controlled conditions. For example, ammonium chloride has been used as a catalyst in similar pyrazolo-pyrimidine syntheses to enhance reaction efficiency under solvent-free conditions . Optimization of reaction parameters (temperature, pH, and stoichiometry) is critical, as impurities can arise from incomplete cyclization or side reactions. Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to achieve ≥98% purity .

How can structural integrity and purity of the compound be validated post-synthesis?

Basic Research Question
Methodological validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments in the pyrazolo-pyrazine core and dihydrochloride salt formation.
  • Mass Spectrometry (HRMS) : Verify molecular weight (C6H11Cl2N3; MW 196.08) and detect isotopic patterns .
  • X-ray Diffraction (XRD) : Resolve crystalline structure if polymorphic forms are suspected, as seen in related pyrazolo derivatives .
  • HPLC : Monitor purity (>98%) using reverse-phase columns with UV detection at 254 nm .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question
Stability is pH- and temperature-dependent.

  • Storage : Recommended at 20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .
  • pH Sensitivity : Degradation occurs in strongly acidic (pH < 3) or basic (pH > 9) environments, with chloride release observed in extreme conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating avoidance of high-temperature handling .

How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?

Advanced Research Question
The pyrazolo-pyrazine scaffold exhibits affinity for enzymes and receptors due to its heterocyclic aromaticity. For example:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify binding to targets like G-protein-coupled receptors .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) measure inhibition constants (Ki) for kinases or hydrolases .
  • Photodynamic Therapy (PDT) : Structural analogs fused with chlorins demonstrate selective uptake by cancer stem cells, validated via in vitro cytotoxicity assays (e.g., EC50 calculations) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies often arise from differences in:

  • Cell Lines : Cancer stem cells (CSCs) vs. bulk tumor cells may exhibit divergent responses, as seen in PDT studies using endometrial cancer models .
  • Salt Form : Dihydrochloride vs. free base forms alter solubility and bioavailability, impacting IC50 values .
  • Experimental Design : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability. Meta-analyses of published data (e.g., CAS 165894-07-5 studies) can identify trends .

What strategies are effective for modifying the compound’s structure to enhance therapeutic potential?

Advanced Research Question
Rational design approaches include:

  • Substituent Addition : Introducing aldehyde groups (e.g., at position 7) improves target specificity, as demonstrated in chlorin-PDT hybrids .
  • Metal Coordination : Platinum(II) complexes with pyrazolo-pyrazine derivatives enhance photophysical properties for oxygen sensing or anticancer activity .
  • Prodrug Development : Masking the amine group with acetyl or tert-butyl carbamates improves pharmacokinetics .

What are the computational tools for predicting the compound’s ADMET properties?

Advanced Research Question
In silico methods reduce experimental workload:

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability.
  • QSAR Models : Correlate structural features (e.g., ClogP, polar surface area) with absorption and toxicity .
  • Docking Software (AutoDock, Schrödinger) : Predict interactions with biological targets (e.g., kinases) using crystallographic data from related compounds .

How can researchers address challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Scale-up requires:

  • Process Optimization : Replace column chromatography with recrystallization or continuous flow reactors .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
  • Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% for genotoxic impurities) .

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